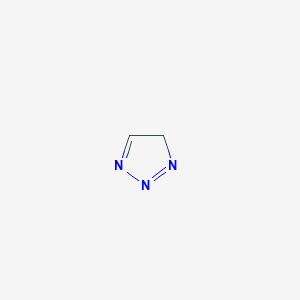

4H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4H-1,2,3-triazole derivatives have demonstrated notable antimicrobial properties. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of this compound derivatives that exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative A | Antimycobacterial | |

| This compound derivative B | Antifungal |

Anti-inflammatory and Anticancer Properties

Research indicates that this compound derivatives can serve as effective anti-inflammatory agents. For example, certain triazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Additionally, these compounds have been explored for their anticancer properties due to their ability to modulate cellular pathways involved in tumor growth .

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Triazole derivative C | COX-2: 20.5 | |

| Triazole derivative D | COX-2: 0.12 |

Herbicidal Activity

The application of this compound in agriculture has been explored through its herbicidal properties. Certain derivatives have shown effectiveness in inhibiting plant growth, which can be utilized for weed management. Research has indicated that specific triazole compounds can cause bleaching effects on seedlings of various crops .

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole units into polymer structures has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of this compound derivatives and evaluated their antimicrobial activities against a panel of pathogens including E. coli and S. aureus. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory mechanisms of specific triazole derivatives. The study demonstrated that these compounds effectively reduced the levels of pro-inflammatory cytokines in vitro and showed promising results in animal models of inflammation .

Propiedades

Fórmula molecular |

C2H3N3 |

|---|---|

Peso molecular |

69.07 g/mol |

Nombre IUPAC |

4H-triazole |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |

Clave InChI |

AEJARLYXNFRVLK-UHFFFAOYSA-N |

SMILES |

C1C=NN=N1 |

SMILES canónico |

C1C=NN=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.